2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone
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Overview
Description
3’-n-Propoxy-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of trifluoroacetophenones It is characterized by the presence of a trifluoromethyl group attached to the acetophenone core, along with a propoxy substituent at the 3’ position of the phenyl ring
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent. This one-step synthesis yields the desired product with a moderate yield of around 60%.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.
Gas-Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl esters.
Types of Reactions:
Oxidation: 3’-n-Propoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohols or trifluorohydrocarbons.
Substitution: Formation of substituted trifluoroacetophenones.
Scientific Research Applications
3’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism by which 3’-n-Propoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, making it a potent inhibitor of certain enzymes. The propoxy group further modulates its binding affinity and specificity .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: This compound lacks the propoxy group and has different reactivity and applications.
4’-Bromo-2,2,2-trifluoroacetophenone: The presence of a bromine atom at the 4’ position alters its chemical properties and reactivity.
2,2,2-Trifluoro-3’-methylacetophenone: The methyl group at the 3’ position provides different steric and electronic effects compared to the propoxy group.
Uniqueness: 3’-n-Propoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWUOFXKUFAGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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